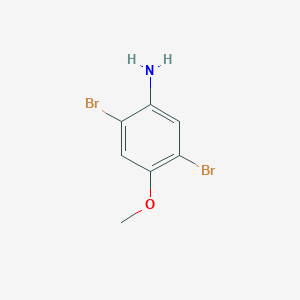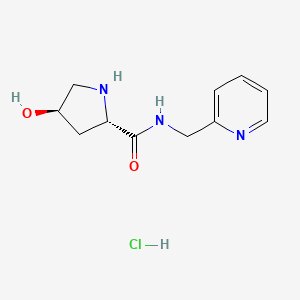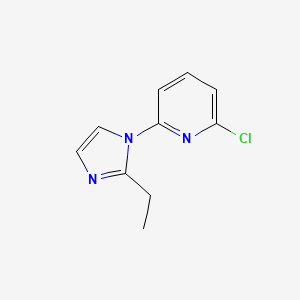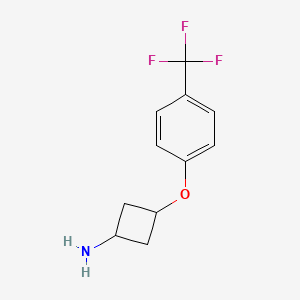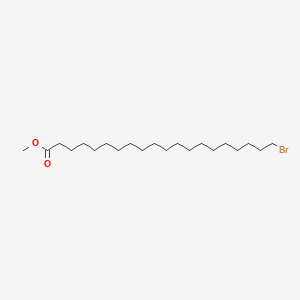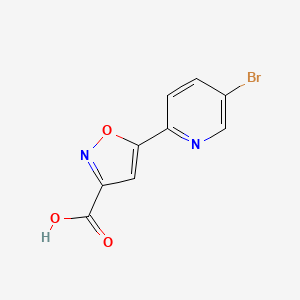
3-(Boc-amino)cyclohexanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Boc-amino)cyclohexanethiol is a compound that features a tert-butoxycarbonyl (Boc) protected amino group attached to a cyclohexane ring with a thiol group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)cyclohexanethiol typically involves the protection of the amino group on cyclohexanethiol using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more sustainable .
化学反応の分析
Types of Reactions
3-(Boc-amino)cyclohexanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The Boc-protected amino group can be reduced to free the amine.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine in the presence of a base.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Free amines.
Substitution: Thioethers or thioesters.
科学的研究の応用
3-(Boc-amino)cyclohexanethiol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of thiol-based redox biology.
Medicine: Investigated for its potential in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Boc-amino)cyclohexanethiol involves the reactivity of its functional groups. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The thiol group can form disulfide bonds, which are crucial in protein folding and stability .
類似化合物との比較
Similar Compounds
3-(Boc-amino)cyclohexanol: Similar structure but with a hydroxyl group instead of a thiol group.
3-(Boc-amino)cyclohexanone: Contains a ketone group instead of a thiol group.
3-(Boc-amino)cyclohexanecarboxylic acid: Features a carboxylic acid group instead of a thiol group.
Uniqueness
3-(Boc-amino)cyclohexanethiol is unique due to the presence of both a Boc-protected amino group and a thiol group on the same cyclohexane ring. This combination allows for diverse reactivity and applications in various fields of research .
特性
分子式 |
C11H21NO2S |
|---|---|
分子量 |
231.36 g/mol |
IUPAC名 |
tert-butyl N-(3-sulfanylcyclohexyl)carbamate |
InChI |
InChI=1S/C11H21NO2S/c1-11(2,3)14-10(13)12-8-5-4-6-9(15)7-8/h8-9,15H,4-7H2,1-3H3,(H,12,13) |
InChIキー |
PCDOFJVVBXRUHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1CCCC(C1)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



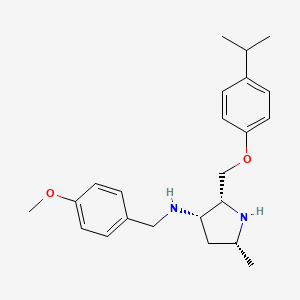
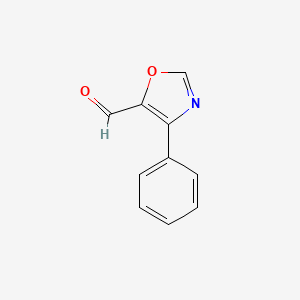
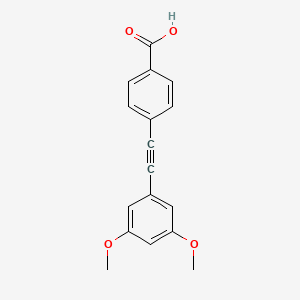
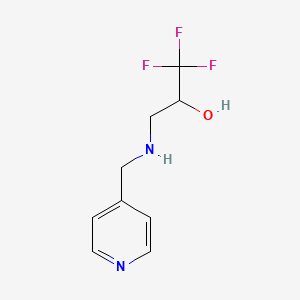
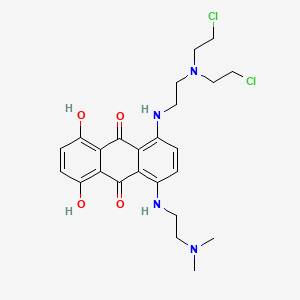
![7-Cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13345933.png)
